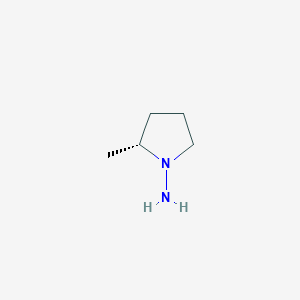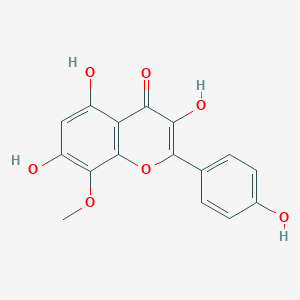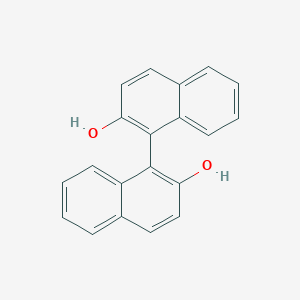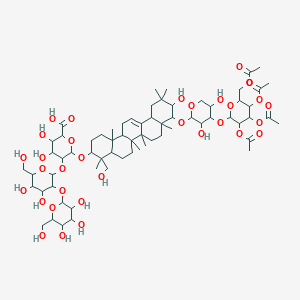
ベラゲニン
概要
説明
ベラゲシンは、マグノリア種から得られるリグナン化合物です。リグナンは植物に見られる化学化合物のグループであり、その多様な薬理学的特性で知られています。 ベラゲシンは、特に骨吸収阻害における潜在的な治療効果について研究されてきました .
科学的研究の応用
Chemistry: Veraguensin is used as a model compound for studying lignan synthesis and reactivity.
Industry: Veraguensin is used in the development of natural product-based pharmaceuticals and nutraceuticals.
準備方法
合成経路と反応条件: ベラゲシンは、フェニルプロパノイドを含むさまざまな化学反応によって合成できます。合成は通常、2つのフェニルプロパン単位を炭素-炭素結合によって結合させることを含みます。 反応条件には、通常、リグナン構造の正しい形成を確保するために、触媒と特定の温度制御の使用が含まれます .
工業生産方法: ベラゲシンの工業生産には、植物源、特にマグノリア種からの抽出が含まれます。 抽出プロセスには、溶媒抽出、精製、結晶化が含まれており、高純度のベラゲシンが得られます .
化学反応の分析
反応の種類: ベラゲシンは、次のようないくつかのタイプの化学反応を受けます。
酸化: ベラゲシンは、さまざまな酸化された誘導体を形成するように酸化することができます。
還元: 還元反応は、ベラゲシンをその還元型に変換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
形成される主な生成物: これらの反応から形成される主な生成物には、酸化されたベラゲシン誘導体、ベラゲシンの還元型、および置換されたベラゲシン化合物があります .
4. 科学研究アプリケーション
化学: ベラゲシンは、リグナン合成と反応性を研究するためのモデル化合物として使用されます。
生物学: 骨芽細胞の形成を阻害することが示されており、骨粗鬆症などの骨疾患の治療のための潜在的な候補となっています.
作用機序
ベラゲシンは、核因子κBリガンド(RANKL)誘導性オステオクラスト分化の受容体活性化を阻害することによって効果を発揮します。この阻害は、オステオクラスト形成における重要な因子であるp38リン酸化の減少とc-Fos発現の抑制によって達成されます。 これらの経路を阻害することにより、ベラゲシンは骨吸収を減らし、骨の健康を促進します .
類似の化合物:
ガルグラビン: マグノリア種から得られる別のリグナン化合物であり、オステオクラスト形成に対する同様の阻害効果で知られています.
グランディシン: 潜在的な抗リーシュマニア活性を示すネオリグナン.
マチリンG: 同様の薬理学的特性を持つ別のネオリグナン.
ベラゲシンの独自性: ベラゲシンは、オステオクラスト分化と骨吸収に対する特定の阻害効果によりユニークです。 p38リン酸化を減少させ、c-Fos発現を抑制する能力は、他のリグナンやネオリグナンとは異なります .
類似化合物との比較
Grandisin: A neolignan with potential antileishmanial activity.
Machilin G: Another neolignan with similar pharmacological properties.
Uniqueness of Veraguensin: Veraguensin is unique due to its specific inhibitory effects on osteoclast differentiation and bone resorption. Its ability to reduce p38 phosphorylation and suppress c-Fos expression sets it apart from other lignans and neolignans .
特性
IUPAC Name |
(2R,3S,4S,5S)-2,5-bis(3,4-dimethoxyphenyl)-3,4-dimethyloxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O5/c1-13-14(2)22(16-8-10-18(24-4)20(12-16)26-6)27-21(13)15-7-9-17(23-3)19(11-15)25-5/h7-14,21-22H,1-6H3/t13-,14-,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJAVUZBHSLLJL-GKHNXXNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(OC1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](O[C@H]1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332044 | |
| Record name | (+)-Veraguensin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19950-55-1 | |
| Record name | Veraguensin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19950-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Veraguensin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of veraguensin?
A1: Veraguensin has the molecular formula C20H22O6 and a molecular weight of 358.39 g/mol.
Q2: What are the key structural features of veraguensin?
A2: Veraguensin is a tetrahydrofuran lignan characterized by a 2,5-diaryl-3,4-dimethyltetrahydrofuran skeleton. [] It contains two aromatic rings, one with a 3,4-dimethoxy substitution pattern and the other with a 3,4-methylenedioxy substitution pattern. []
Q3: Are there any spectroscopic data available for veraguensin?
A3: Yes, veraguensin has been extensively characterized using spectroscopic methods. Researchers commonly employ techniques such as IR, MS, 1H-NMR, and 13C-NMR to elucidate its structure. [, , , , ]
Q4: What is the primary biological activity reported for veraguensin?
A4: Veraguensin exhibits a range of biological activities, with the most prominent being its antileishmanial activity. [, , , , , ] It also demonstrates neuroprotective effects, protecting neurons against amyloid-beta peptide and 1-methyl-4-phenylpyridinium ion-induced toxicity. []
Q5: How does veraguensin exert its antileishmanial effect?
A5: While the exact mechanism of action remains under investigation, studies suggest that veraguensin derivatives may exert their antileishmanial effects by inducing nitric oxide production by host macrophage cells. This increased nitric oxide production could contribute to the intracellular killing of Leishmania parasites. []
Q6: Has veraguensin shown activity against other parasites?
A6: Yes, besides its antileishmanial activity, veraguensin has demonstrated some efficacy against Trypanosoma cruzi trypomastigotes. [] It also shows moderate activity against Plasmodium falciparum. []
Q7: How do structural modifications impact the biological activity of veraguensin?
A8: Structure-activity relationship (SAR) studies have explored the impact of modifying the veraguensin scaffold on its biological activity. Replacing the tetrahydrofuran ring with isoxazole or triazole rings has resulted in compounds with improved antileishmanial activity. [, , ] The presence of methylenedioxy or trimethoxy groups as substituents also appears to be crucial for enhancing antileishmanial activity. [, , ]
Q8: Is there any information available on the pharmacokinetics and pharmacodynamics (PK/PD) of veraguensin?
A9: While specific PK/PD data for veraguensin remains limited in the provided research, some studies offer insights into its potential behavior in vivo. For instance, the index of molecular hydrophobicity (ClogP) for veraguensin derivatives ranges from 2.8 to 3.4, suggesting a suitable lipophilicity/hydrosolubility balance for membrane transport. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




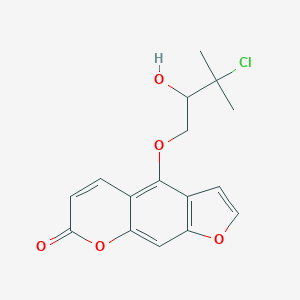

![6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B150562.png)
